Product packaging for Bikethoxal(Cat. No.:CAS No. 84031-85-6)

Bikethoxal

Cat. No.: B1202479
CAS No.: 84031-85-6
M. Wt: 230.21 g/mol
InChI Key: XZXKAVJBKMFIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bikethoxal, chemically known as ethylene glycol bis[3-(2-ketobutyraldehyde) ether], is a symmetrical and reversible bifunctional cross-linking reagent highly valued in structural biology research . Its primary research application is in probing macromolecular complexes, specifically for investigating RNA-protein proximities within intricate structures like the E. coli ribosome . The compound's core mechanism of action involves forming covalent attachments between specific macromolecular targets: it reacts with guanine residues in single-stranded RNA and with arginine residues in proteins . This specificity makes it a precise tool for mapping interactions. A key feature of this compound is the stability of its cross-links under neutral conditions, which allows for subsequent analysis, while also being readily reversible under mildly basic conditions, facilitating the identification of the linked macromolecules using conventional techniques such as gel electrophoresis . This reversibility provides a significant advantage for experimental workflows. Furthermore, as a representative bis-(1,2-dicarbonyl) compound, its activity and the gas-phase behavior of its adducts have been characterized using advanced mass spectrometry techniques, underscoring its utility in mass spectrometric 3D (MS3D) investigations of biomolecules and macromolecular complexes . This compound is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O6 B1202479 Bikethoxal CAS No. 84031-85-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84031-85-6

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal

InChI

InChI=1S/C10H14O6/c1-7(9(13)5-11)15-3-4-16-8(2)10(14)6-12/h5-8H,3-4H2,1-2H3

InChI Key

XZXKAVJBKMFIQX-UHFFFAOYSA-N

SMILES

CC(C(=O)C=O)OCCOC(C)C(=O)C=O

Canonical SMILES

CC(C(=O)C=O)OCCOC(C)C(=O)C=O

Synonyms

ikethoxal
ethylene glycol bis(3-(2-ketobutyraldehyde)ether)

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Bikethoxal

Classical Approaches to Kethoxal (B1673598) and Bikethoxal Synthesis

Historically, the preparation of Kethoxal, a precursor or related compound to this compound, primarily relied on oxidation reactions. A common classical approach involved the oxidation of suitable precursors using selenium dioxide (SeO2) under reflux conditions. uchicago.edugoogle.com Following the oxidation, purification was typically achieved through vacuum distillation. uchicago.edugoogle.com

This compound itself, chemically known as ethylene (B1197577) glycol bis[3-(2-ketobutyraldehyde) ether], was synthesized as a bifunctional reagent designed to cross-link RNA to protein. nih.govnih.gov Its synthesis was reported in the context of its application in studying ribosomal structures. nih.govnih.gov

Classical Synthesis Conditions (Kethoxal - General)

MethodOxidantConditionsPurification Method
Oxidation ReactionSeO2RefluxVacuum Distillation

Modern Synthetic Innovations for this compound Analogues and Derivatives

The limitations of classical methods, such as byproduct formation and the unsuitability for temperature-sensitive or reductive functional groups, have driven the development of modern synthetic innovations. uchicago.edugoogle.com For Kethoxal derivatives, a notable advancement involves the use of dimethyl-dioxirane (DMD) as a mild oxidant. uchicago.edu This method allows for the quantitative transformation of diazoketone to α-keto aldehyde at room temperature, yielding products with high purity without the need for distillation or column chromatography. uchicago.edu

An example of a modern derivatization is the synthesis of N3-kethoxal (azido-kethoxal), which incorporates an azido (B1232118) group as a bio-orthogonal handle for "click" chemistry applications. google.comgoogle.comnih.gov This derivative was prepared through a three-step synthesis starting from ethyl 2-bromopropionate, achieving a total yield of 8.5%. uchicago.edu This strategy is adaptable for the preparation of other kethoxal derivatives with diverse functional groups. uchicago.edu

Challenges in the Synthesis of this compound and its Functionalized Forms

Despite their utility, the synthesis of Kethoxal and its derivatives, including this compound, has been noted as "rarely reported" in the literature, indicating inherent challenges. google.com Key difficulties associated with classical selenium dioxide oxidation include:

Byproduct Formation : The oxidation reaction consistently generates a series of byproducts, complicating purification. uchicago.edugoogle.com

Selenium Removal : Excess selenium, a byproduct of the reaction, is difficult to remove from the reaction mixture. google.com

Sensitivity to Conditions : Many kethoxal derivatives, particularly those with reductive functional groups, cannot tolerate the oxidative conditions and high temperatures required by the SeO2 method. uchicago.edu

Distillation Limitations : Vacuum distillation, a common purification step, is not suitable for kethoxal derivatives with high boiling points. uchicago.edu

These synthetic challenges have historically hindered the broader functionalization and widespread application of kethoxal for nucleic acid labeling and other purposes. google.com

Purification and Characterization Methodologies for Synthetic this compound Products

Effective purification and characterization are critical for validating the identity and purity of synthetic this compound and its derivatives. For classical Kethoxal synthesis, vacuum distillation was a primary purification technique. uchicago.edugoogle.com

For modern derivatives like N3-kethoxal, the mild oxidation with dimethyl-dioxirane (DMD) can yield high-purity products, sometimes eliminating the need for extensive distillation or column chromatography. uchicago.edu However, purification steps such as using Micro Bio-Spin™ P-6 Gel Columns have been employed for modified RNA samples after N3-kethoxal labeling. nih.gov

Characterization of synthetic products typically involves spectroscopic and analytical techniques to confirm structure and purity. For N3-kethoxal, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR-MS) were used to validate its structure and purity. uchicago.edu Post-modification analysis of RNA labeled with N3-kethoxal can be performed using techniques such as mass spectrometry, gel electrophoresis, and primer extension assays. nih.gov

Molecular Reactivity and Chemical Mechanism of Action of Bikethoxal

Chemical Basis of Bikethoxal's Cross-linking Functionality

This compound, with the molecular formula C10H14O6, possesses two reactive α-dicarbonyl moieties, which are the cornerstone of its cross-linking capabilities. These dicarbonyl groups act as electrophilic centers, readily susceptible to nucleophilic attack from various functional groups present in biological macromolecules such as nucleic acids and proteins. The presence of two such reactive sites within a single molecule allows this compound to form covalent bridges, or cross-links, between two different nucleophilic sites, either within the same molecule (intramolecular cross-linking) or between two different molecules (intermolecular cross-linking).

The fundamental reaction involves the formation of a covalent adduct between the carbonyl carbon of this compound and a nucleophilic atom, typically nitrogen or sulfur, on the target molecule. This initial reaction can be followed by a second reaction at the other dicarbonyl group with another nucleophile, resulting in the formation of a stable cross-link. The efficiency and specificity of this cross-linking are dictated by the nature of the nucleophiles, their accessibility, and the surrounding chemical environment.

PropertyValue
Molecular FormulaC10H14O6
IUPAC Name3-[2-(3,4-dioxobutan-2-yloxy)ethoxy]-2-oxobutanal

Specificity of this compound Interaction with Nucleic Acid Guanine (B1146940) Residues

This compound demonstrates a pronounced specificity for guanine residues within nucleic acids. This selectivity is attributed to the unique arrangement of nucleophilic centers in the guanine base. Specifically, the N1 and the exocyclic N2 amino group of guanine are positioned in a manner that is highly favorable for reaction with the two adjacent carbonyl groups of a single dicarbonyl moiety in this compound.

The reaction proceeds via a cyclization mechanism, leading to the formation of a stable, tricyclic adduct. This adduct effectively locks the guanine base into a modified state, preventing it from participating in normal base pairing. The high reactivity and specificity for guanine make this compound a valuable tool for probing the structure and function of nucleic acids, particularly for identifying accessible and single-stranded guanine residues.

Reaction Mechanisms of this compound with Nucleophilic Centers on Proteins

The electrophilic nature of this compound's dicarbonyl groups also enables it to react with various nucleophilic side chains of amino acids in proteins. The primary targets for this reaction are the ε-amino group of lysine (B10760008) and the guanidinium (B1211019) group of arginine. To a lesser extent, the thiol group of cysteine can also serve as a nucleophile.

The reaction with the primary amine of lysine likely proceeds through the formation of a Schiff base, which can then undergo further reactions or rearrangements. In the case of arginine, the guanidinium group, with its high pKa, is a potent nucleophile at physiological pH. The reaction of the related compound, kethoxal (B1673598), with arginine residues in ribonuclease A has been shown to result in the modification of these residues, leading to alterations in the enzyme's activity. While the precise mechanism for this compound is not extensively detailed in the available literature, it is expected to follow a similar pathway of nucleophilic addition to the carbonyl carbons.

The table below summarizes the primary nucleophilic centers in proteins that are susceptible to reaction with this compound:

Amino AcidNucleophilic Group
Lysineε-amino group (-NH2)
ArginineGuanidinium group
CysteineThiol group (-SH)

Influence of Microenvironment and Conformational State on this compound Reactivity

The reactivity of this compound is significantly influenced by the local microenvironment and the conformational state of the target macromolecule. Several factors play a crucial role:

pH: The pH of the surrounding medium is a critical determinant of reactivity. The nucleophilicity of amino groups in lysine and the guanidinium group of arginine is dependent on their protonation state. A higher pH generally favors the deprotonated, more nucleophilic form of these groups, thereby enhancing their reactivity towards this compound.

Solvent Accessibility: For a reaction to occur, the nucleophilic sites on the nucleic acid or protein must be accessible to the this compound molecule. Residues buried within the core of a folded protein or involved in stable base pairing in a double-stranded nucleic acid will be less reactive than those exposed on the surface.

Local Polarity: The polarity of the microenvironment surrounding the reactive site can influence the reaction rate. Nonpolar environments may affect the stability of charged intermediates formed during the reaction.

Conformational Dynamics: The three-dimensional structure and flexibility of a protein or nucleic acid dictate the availability and orientation of reactive groups. Conformational changes, induced by ligand binding or other cellular signals, can expose or conceal potential reaction sites, thereby modulating the reactivity of this compound. For instance, the modification of specific arginine residues in ribonuclease A by kethoxal was found to be dependent on the presence of an active-site ligand, highlighting the importance of the enzyme's conformational state.

Applications of Bikethoxal in Advanced Macromolecular Structure and Interaction Studies

Elucidation of RNA Secondary and Tertiary Structures via Bikethoxal Cross-linking

While this compound primarily distinguishes itself through its RNA-protein cross-linking capabilities, its reactivity with guanine (B1146940) in single-stranded RNA also contributes to the broader understanding of RNA structure. As a bifunctional cross-linking reagent, it can provide valuable distance restraints between specific nucleophilic groups on nucleic acid substrates. wikipedia.orgciteab.com These restraints are crucial experimental data points that inform and guide the development of three-dimensional structural models of RNA molecules. wikipedia.orgciteab.com

Other chemical probes, such as dimethyl sulfate (B86663) (DMS) and kethoxal (B1673598), are widely utilized for RNA structure probing. DMS modifies N1 of adenines and N3 of cytosines in unpaired regions, while kethoxal, a related compound to this compound, reacts with guanine residues, particularly at the N1 and N2 positions in single-stranded regions. citeab.comnih.govplos.org Given this compound's structural similarity and reactivity with guanine, it can also contribute to understanding regions of RNA accessibility. However, direct, extensive documentation specifically detailing this compound's sole use for mapping RNA-RNA proximity or investigating higher-order RNA architectures via RNA-RNA cross-linking (independent of protein interactions) in the available literature is less pronounced compared to its established role in RNA-protein interactions. Its contribution to RNA structural elucidation is often integrated within the context of ribonucleoprotein complexes.

Analysis of RNA-Protein Interactions Facilitated by this compound

This compound has proven particularly effective in characterizing the intimate associations between RNA and proteins, which are fundamental to numerous cellular processes.

One of the most notable applications of this compound has been in the detailed characterization of ribosomal subunit assembly and dynamics. Researchers have successfully employed this reagent to cross-link RNA to protein within intact ribosomal subunits, such as the 30S and 50S subunits of Escherichia coli. fishersci.atwikipedia.org This cross-linking approach provides topographical information regarding the spatial arrangement of ribosomal proteins relative to specific RNA sequences. wikipedia.org

For instance, studies have shown that this compound can covalently link a significant portion of ribosomal protein to 16S RNA. wikipedia.org The reversibility of the this compound cross-link is a key advantage, as it allows for the subsequent separation and identification of the linked RNA and protein components using standard techniques, such as two-dimensional polyacrylamide gel electrophoresis following T1 ribonuclease treatment. fishersci.atwikipedia.org

Table 1: Major and Minor 30S Ribosomal Proteins Cross-linked to 16S RNA by this compound in Escherichia coli wikipedia.org

CategoryRibosomal Proteins
MajorS4, S5, S6, S7, S8, S9 (S11), S16, S18
MinorS2, S3, S12, S13, S14, S15, S17

This detailed mapping of RNA-protein proximities within the ribosome has been instrumental in understanding the complex architecture and assembly pathways of this essential molecular machine. fishersci.atwikipedia.org

The selective reactivity of this compound with arginine residues in proteins and guanine in RNA enables its use in identifying specific RNA-binding proteins and, by extension, inferring the RNA-binding domains on these proteins. By forming a covalent link between an RNA and its interacting protein, this compound stabilizes transient or weak interactions, allowing for their isolation and subsequent analysis. fishersci.atwikipedia.org

The reversibility of the cross-link is critical for this application. After cross-linking, the RNA-protein complexes can be purified, and then the this compound linkage can be cleaved under mild basic conditions. fishersci.atwikipedia.org This cleavage releases the RNA and protein components, which can then be individually identified and characterized. By analyzing the specific protein fragments that were cross-linked to the RNA, researchers can pinpoint the regions or domains within the protein that are directly involved in RNA binding. This method complements other techniques for studying RNA-protein interactions, such as RNA electrophoretic mobility shift assays (EMSAs) and pull-down assays, by providing direct evidence of physical proximity within the complex. hznu.edu.cn

Integration of this compound-Derived Data in Computational Structural Biology

The experimental data generated through this compound cross-linking experiments are highly valuable for computational structural biology. Cross-linking information provides crucial distance restraints that can be directly integrated into computational modeling pipelines for predicting and refining the three-dimensional structures of RNA molecules and ribonucleoprotein (RNP) complexes. wikipedia.orgciteab.com

Computational methods for RNA structure prediction often rely on a combination of sequence information and experimental constraints to navigate the vast conformational landscape of RNA. nih.govplos.org this compound-derived cross-links, by indicating proximal residues between RNA and protein, or potentially between different RNA segments, serve as powerful filters to reduce the number of plausible structural models. This integrative modeling approach allows for the construction of more accurate and biologically relevant structural models, especially for large and flexible RNA and RNP assemblies that are challenging to resolve solely by traditional high-resolution techniques like X-ray crystallography or NMR spectroscopy. wikipedia.orgciteab.comnih.govplos.org The integration of such experimental data enhances the reliability of computational predictions, bridging the gap between low-resolution experimental observations and high-resolution structural insights.

Advanced Analytical Spectroscopic and Mass Spectrometric Methodologies Employing Bikethoxal Conjugates

Mass Spectrometric Analysis of Bikethoxal Cross-linked Biomolecules

Mass spectrometry (MS) plays a pivotal role in the characterization of this compound-mediated cross-links, offering high sensitivity and the ability to determine the precise mass of modified biomolecules and identify the specific sites of cross-linking. The formation of a this compound adduct results in a characteristic mass increase, which can be precisely measured to confirm the stoichiometry of the cross-linking event.

Nanospray-Fourier Transform Mass Spectrometry (FTMS) for this compound Adduct Characterization

Nanospray-Fourier Transform Mass Spectrometry (Nanospray-FTMS) is particularly well-suited for the analysis of this compound adducts due to its exceptional mass resolution and accuracy. This technique enables the precise determination of the molecular weight of this compound-modified peptides or oligonucleotides, allowing for the unambiguous confirmation of adduct formation and the identification of single or multiple cross-linking events. For instance, in studies involving ribosomal subunits, Nanospray-FTMS can resolve the mass shifts corresponding to this compound conjugation to specific ribosomal proteins or RNA fragments. The high mass accuracy of FTMS is critical for distinguishing this compound adducts from other modifications or contaminants, ensuring reliable characterization of the cross-linked species. For example, a protein subunit with an expected mass of 15,000 Da, upon cross-linking with one molecule of this compound (molecular weight 230.21 Da nih.gov), would exhibit a precise mass increase of 230.07903816 Da, which FTMS can resolve with high confidence nih.gov.

Identification and Localization of this compound Cross-linking Sites by MS/MS

Tandem mass spectrometry (MS/MS) is indispensable for localizing the exact sites of this compound cross-linking within complex biomolecules. After initial mass determination of the cross-linked species, selected precursor ions are fragmented, and the resulting product ion spectra are analyzed. The characteristic fragmentation patterns provide direct evidence of the amino acid or nucleotide residues involved in the cross-link. Since this compound reacts with guanine (B1146940) in RNA and arginine in protein nih.gov, MS/MS analysis focuses on identifying fragments that retain the this compound moiety attached to these specific residues. For proteins, fragmentation of this compound-modified peptides reveals characteristic ions indicating the arginine residue's involvement. For nucleic acids, similar analysis of this compound-modified oligonucleotides pinpoints the guanine residues. The presence of diagnostic fragment ions, along with the mass difference corresponding to the this compound moiety, allows for precise site localization.

Table 1: Representative this compound Cross-linking Sites Identified by MS/MS

Cross-linked BiomoleculeIdentified Cross-linking SiteBiomolecule TypeMS/MS Evidence
Ribosomal Protein L18Arginine-X (e.g., Arg-87)ProteinCharacteristic fragment ions showing this compound attached to arginine-containing peptide.
5S Ribosomal RNAGuanine-Y (e.g., G-120)RNASpecific mass shifts in oligonucleotide fragments corresponding to this compound-guanine adducts.
30S Ribosomal SubunitProtein-RNA interfaceProtein-RNAInter-molecular cross-links identified by fragments containing both protein and RNA portions with this compound.

Note: Specific sites (e.g., Arg-87, G-120) are illustrative examples based on the known reactivity of this compound with arginine and guanine in ribosomal contexts nih.gov.

Spectroscopic Investigations of this compound-Modified Nucleic Acids and Proteins

Nuclear Magnetic Resonance (NMR) Applications in Studying this compound Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the atomic-level details of this compound interactions with nucleic acids and proteins. By analyzing chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs), NMR can provide high-resolution structural information. For instance, 1H, 13C, and 15N NMR can detect changes in the chemical environment of guanine and arginine residues upon this compound conjugation. Perturbations in chemical shifts of specific nuclei can indicate the precise site of modification and any subsequent conformational rearrangements in the biomolecule. Two-dimensional NMR experiments, such as HSQC or NOESY, can reveal intermolecular contacts between this compound and the biomolecule, as well as conformational changes within the biomolecule itself. For example, the formation of a covalent bond between this compound and guanine would lead to distinct changes in the 1H and 13C chemical shifts of the guanine base, providing direct evidence of the adduct structure.

Table 2: Illustrative NMR Chemical Shift Perturbations Upon this compound Conjugation

Nucleus/ResidueUnmodified Chemical Shift (ppm)This compound-Modified Chemical Shift (ppm)Implication
Guanine H88.058.15Indicates modification at N7 or C8 position of guanine.
Arginine Hα4.204.35Suggests conformational change or direct involvement of arginine in cross-link.
This compound H-C=O9.509.48Confirmation of aldehyde involvement in adduct formation.

Note: Values are illustrative and would vary based on specific molecular context.

Application of Other Spectroscopic Techniques for Analyzing this compound Conjugates

Beyond NMR, other spectroscopic techniques provide valuable insights into this compound conjugates:

UV-Visible Spectroscopy: The dicarbonyl nature of this compound and its reaction with guanine can lead to distinct changes in UV-Vis absorption spectra. The formation of the adduct may result in a shift in the maximum absorption wavelength (λmax) or changes in molar absorptivity, indicating the successful conjugation and potentially providing information on the electronic environment of the adduct.

Fluorescence Spectroscopy: While this compound itself may not be strongly fluorescent, its interaction with biomolecules can be monitored if the biomolecule possesses intrinsic fluorescence (e.g., tryptophan in proteins) or if a fluorescent tag is incorporated. This compound cross-linking could lead to quenching or enhancement of fluorescence, providing information about proximity and conformational changes.

Chromatographic and Electrophoretic Separation of this compound Adducts for Downstream Analysis

The analysis of this compound cross-linked biomolecules often involves complex mixtures, necessitating efficient separation techniques prior to detailed spectroscopic or mass spectrometric characterization.

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is widely employed for the separation and purification of this compound adducts. Reversed-phase HPLC can separate modified peptides or oligonucleotides based on their hydrophobicity, which changes upon this compound conjugation. Size-exclusion chromatography (SEC) is useful for separating larger cross-linked complexes from unreacted biomolecules or smaller fragments, based on their hydrodynamic volume. Affinity chromatography, if a tag is incorporated into this compound or the biomolecule, can also be used for specific enrichment of cross-linked species.

Electrophoretic Separation: Gel electrophoresis techniques are crucial for separating this compound cross-linked products, especially for larger protein-RNA complexes. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) can resolve protein-protein or protein-RNA cross-links based on their apparent molecular weight, as demonstrated by the comigration of 35S-labeled ribosomal proteins with ribosomal RNA on neutrally buffered SDS-agarose gels nih.gov. Native polyacrylamide gel electrophoresis (PAGE) or agarose (B213101) gel electrophoresis can be used to separate intact RNA-protein cross-links or modified nucleic acids based on their size, charge, and conformation, without denaturation, preserving the integrity of the cross-linked complex for further analysis. Capillary electrophoresis (CE) offers high resolution and rapid separation of smaller this compound-modified peptides or oligonucleotides.

These separation methodologies are critical upstream steps that enable the isolation of specific this compound adducts, thereby simplifying the complexity of the sample and facilitating more accurate and detailed downstream analysis by mass spectrometry and spectroscopy.

Comparative Analysis of Bikethoxal with Alternative Chemical Cross Linking Reagents

Distinctions in Chemical Reactivity and Substrate Specificity Among Bifunctional Probes

Bikethoxal, identified as a bis-(1,2-dicarbonyl) compound, possesses dicarbonyl functional groups that are key to its reactivity nih.govnih.gov. These dicarbonyls enable this compound to react with specific nucleophilic groups present on the surface of both protein and nucleic acid substrates nih.gov. In the context of RNA, this compound has been shown to react with the 2'-hydroxyl (2'-OH) groups of opposing nucleotides, facilitating intramolecular or intermolecular cross-links within RNA structures acs.org. Furthermore, derivatives of kethoxal (B1673598), to which this compound is related, are known to label guanine (B1146940) bases in single-stranded nucleic acids google.com. The cross-linking range of this compound is approximately 9.5 ± 1.5 Å, indicating the spatial proximity required for successful cross-link formation ethernet.edu.et.

Bifunctional probes, in general, are characterized by their design, which typically includes a ligand for selectivity, a reporter group for detection, and a reactive group for covalent modification frontiersin.org. The intrinsic chemical reactivity of these probes is crucial, as it dictates their ability to form stable adducts with target biomolecules acs.org.

Advantages and Limitations of this compound in Contrast to Other Cross-linking Agents (e.g., Cisplatin, Nitrogen Mustard, Phenyl-Diglyoxal)

This compound differentiates itself from other commonly used cross-linking agents through its chemical class, reactive mechanism, and typical substrate specificity. A comparative overview is provided in Table 1.

Table 1: Comparative Analysis of Chemical Cross-linking Reagents

Reagent NameChemical ClassReactive Groups/MechanismTypical SubstratesCross-linking Distance (approx.)PubChem CID
This compoundBis-(1,2-dicarbonyl)Dicarbonyls, reacts with nucleophilic groups (e.g., 2'-OH, guanine)Nucleic acids (RNA, DNA), proteins9.5 ± 1.5 Å ethernet.edu.et134685 nih.gov
CisplatinPlatinum-based coordination complexCoordinative binding, alkylating agentNucleic acids (DNA)3.2 Å ethernet.edu.et5460033 nih.gov
Nitrogen Mustard (HN1)Bis-(2-chloroethyl)amineAlkylating agent, aziridinium (B1262131) ion formationNucleic acids (DNA)Not explicitly specified10848 wikipedia.org
Phenyl-DiglyoxalBis-(1,2-dicarbonyl)Dicarbonyls, reacts with nucleophilic groupsNucleic acids, proteinsNot explicitly specified193358 nih.gov

Cisplatin is a platinum-based coordination complex that functions as an alkylating agent, primarily known for its role in DNA cross-linking acs.orgnih.gov. It forms adducts with nucleic acids through coordinative binding nih.gov. A key distinction lies in its cross-linking distance, which is approximately 3.2 Å, significantly shorter than that of this compound ethernet.edu.et. This difference in span makes Cisplatin suitable for probing very close spatial proximities.

Nitrogen Mustards , such as HN1 (Bis(2-chloroethyl)ethylamine), are highly reactive alkylating agents acs.orgwikipedia.org. They induce DNA cross-linkages through an initial cyclization to form an aziridinium ion wikipedia.orgnih.gov. While potent DNA cross-linkers, their broader reactivity and potential for non-specific modifications can be a limitation in highly specific structural probing applications compared to reagents with more defined reactivity profiles.

Phenyl-Diglyoxal shares a similar chemical class with this compound, being a bis-(1,2-dicarbonyl) nih.gov. Like this compound, it reacts with nucleophilic groups on protein and nucleic acid substrates nih.govresearchgate.net. The commonality in their reactive functionalities suggests similar substrate specificities, primarily targeting nucleophilic residues. However, specific comparative studies detailing the advantages or limitations of this compound over Phenyl-Diglyoxal, beyond their shared chemical nature, would depend on factors such as linker length, solubility, and reaction kinetics under specific experimental conditions.

A notable advantage of this compound, stemming from its dicarbonyl nature, is its potential for reaction with specific nucleophilic sites, particularly the 2'-OH of RNA, which is crucial for RNA structural studies acs.org. The ability to bridge a specific distance (9.5 ± 1.5 Å) provides valuable spatial constraints for structural modeling, offering a distinct advantage over reagents that may induce broader or less defined cross-links ethernet.edu.et.

Synergistic Applications of this compound with Complementary Probing Reagents in Integrative Structural Biology

This compound plays a complementary role in integrative structural biology, where data from various experimental techniques are combined to elucidate complex biomolecular structures. Chemical cross-linking with this compound provides essential spatial constraints that can be integrated with data from other high-resolution techniques.

One prominent synergistic application involves its use with mass spectrometry (MS) . This compound-induced cross-links can be analyzed using mass spectrometric 3D (MS3D) investigations of biomolecules and macromolecular complexes nih.gov. Techniques like nanospray-Fourier transform mass spectrometry (FTMS) are employed to characterize the covalent products formed by this compound, offering detailed information about the cross-linked sites nih.gov. This approach allows researchers to obtain a "snapshot" of the dynamic interactions and conformations that exist in solution nih.gov.

In the broader context of integrative structural biology, cross-linking data derived from this compound experiments can serve as crucial restraints for building and refining three-dimensional structural models of RNA molecules, especially when combined with data from techniques such as cryo-electron microscopy (cryo-EM), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography nih.govresearchgate.netnih.gov. While these techniques provide high-resolution structural information, they often benefit from additional distance constraints provided by chemical cross-linking, particularly for flexible or dynamic regions of macromolecules that may be difficult to resolve by other methods alone nih.gov. The synergistic combination of this compound cross-linking with advanced analytical platforms enhances the ability to decipher intricate biomolecular architectures and their functional implications.

Theoretical and Computational Insights into Bikethoxal Chemistry and Interactions

Quantum Chemical Calculations on the Reactivity Pathways of Bikethoxal

Quantum chemical calculations are indispensable for elucidating the fundamental electronic and structural changes that occur during chemical reactions rsc.orgchemrxiv.org. For this compound, these methods can provide detailed insights into its reactivity with its biological targets: guanine (B1146940) in RNA and arginine in proteins nih.gov.

Such calculations, often employing methods like Density Functional Theory (DFT) or ab initio approaches, could be utilized to:

Identify Reaction Mechanisms and Transition States: By mapping potential energy surfaces, quantum chemical calculations can pinpoint the precise steps, intermediates, and transition states involved in the covalent bond formation between this compound and the nucleophilic sites on guanine and arginine. This would reveal the atomic-level choreography of the cross-linking reaction. For instance, the electrophilic attack of this compound's carbonyl groups on specific atoms within guanine (e.g., N7 or O6) or the guanidinium (B1211019) group of arginine could be modeled, determining the most energetically favorable pathways nih.gov.

Calculate Activation and Reaction Energies: These calculations can quantify the energy barriers (activation energies) that must be overcome for the cross-linking reactions to proceed, providing kinetic insights into the reaction rates. Similarly, reaction free energies can indicate the thermodynamic favorability of forming stable this compound-biomolecule adducts.

Investigate Electronic Properties and Reactivity Descriptors: Quantum chemistry can determine molecular orbitals, charge distributions, and other electronic properties of this compound and its target residues. These descriptors can help explain why this compound selectively reacts with guanine and arginine and predict its reactivity under different chemical environments.

Assess Environmental Effects: The influence of the surrounding solvent (e.g., water) or the local microenvironment within a biomolecular complex (e.g., steric hindrance, hydrogen bonding networks) on this compound's reactivity can be incorporated into quantum chemical models, providing a more realistic picture of its behavior in situ.

While specific quantum chemical studies on this compound were not found in the provided search results, the application of these methodologies would be crucial for a comprehensive understanding of its cross-linking chemistry.

Molecular Dynamics Simulations of this compound-Biomolecule Binding and Cross-linking Events

Molecular Dynamics (MD) simulations offer a computational "microscope" to observe the time-dependent behavior of atoms and molecules, providing insights into conformational changes, binding events, and dynamic interactions within biological systems stanford.edunih.govnobelprize.orgnih.gov. Given this compound's role as a cross-linking reagent for RNA and protein nih.gov, MD simulations are invaluable for understanding the dynamic aspects of its interactions.

MD simulations could be applied to this compound-biomolecule systems to:

Characterize Binding Pathways and Dynamics: Simulations can model how this compound diffuses through a solution and approaches its target RNA or protein molecules. They can illustrate the initial recognition and transient binding events that precede the covalent cross-linking, identifying potential non-covalent interactions (e.g., electrostatic, van der Waals) that guide this compound to its reactive sites.

Investigate Conformational Changes and Proximity: As a bifunctional cross-linker, this compound's efficiency depends on the spatial proximity of its two reactive ends to target residues researchgate.netportlandpress.com. MD simulations can reveal the conformational flexibility of this compound itself and the dynamic fluctuations of the RNA and protein structures, determining if and how frequently the reactive sites come within the optimal "cross-linking range" researchgate.netportlandpress.com. This is particularly relevant for understanding cross-linking within complex, dynamic assemblies like ribosomes nih.gov.

Assess Cross-link Stability and Reversibility: Although this compound-generated cross-links are described as stable under neutral conditions but unstable in mildly basic conditions nih.gov, MD simulations could provide atomic-level details on the forces and interactions contributing to this stability and the mechanism of its reversal.

Explore Solvent and Ionic Environment Effects: The impact of solvent molecules and the presence of ions on the dynamics of this compound-biomolecule interactions and the subsequent cross-linking process can be explicitly modeled, offering insights into optimal experimental conditions.

While the provided search results highlight the general utility of MD simulations for biomolecules stanford.edunih.govnobelprize.orgnih.gov, specific MD studies on this compound were not identified. Such simulations would provide critical dynamic information about its cross-linking mechanism.

Predictive Modeling of this compound Cross-linking Efficiency and Site Preferences

Predictive modeling, leveraging statistical algorithms and machine learning techniques, aims to forecast future outcomes based on historical data and identified patterns sophiagenetics.comibm.com. For a cross-linking reagent like this compound, predictive models could be developed to anticipate its efficiency and specific site preferences within complex biological contexts.

Such models, potentially integrating data from quantum chemical calculations (reactivity, preferred reaction sites) and molecular dynamics simulations (accessibility, dynamics, proximity), could be used to:

Determine Site Preferences: Within a large RNA molecule or protein, or an RNA-protein complex, this compound might preferentially cross-link at certain guanine or arginine residues due to local structural features, accessibility, or microenvironmental effects. Predictive models could identify these "hotspots" for cross-linking, providing valuable information for structural biology studies using this compound as a probe.

Guide Experimental Design: By predicting outcomes, these models could reduce the need for extensive trial-and-error experimentation, allowing researchers to focus on conditions or biomolecular targets where this compound is most likely to achieve desired cross-linking.

Identify Key Determinants: The models could also reveal which specific molecular features or environmental parameters are the most critical determinants of this compound's cross-linking efficiency and site selectivity.

While the general principles of predictive analytics for chemical reactions and biomolecular interactions are well-established sophiagenetics.comibm.com, specific predictive models for this compound's cross-linking efficiency and site preferences were not detailed in the provided search results. However, the theoretical framework exists for such models to be developed, drawing upon the insights gained from quantum chemical calculations and molecular dynamics simulations.

Q & A

Q. How is Bikethoxal synthesized and characterized for ribosomal RNA-protein cross-linking studies?

this compound (ethylene glycol bis[3-(2-ketobutyraldehyde) ether]) is synthesized with reactive ends that selectively target guanine in single-stranded RNA and arginine residues in proteins. Characterization involves verifying its bifunctional reactivity via UV-Vis spectroscopy and nuclear magnetic resonance (NMR) to confirm aldehyde group presence. Cross-linking efficiency (e.g., ~15% protein-RNA linkage under standard conditions) is quantified using Sepharose 4B chromatography in urea, followed by two-dimensional polyacrylamide gel electrophoresis to identify cross-linked ribosomal proteins like S4, S5, and S7 .

Q. What are the standard experimental protocols for this compound-mediated RNA-protein cross-linking in ribosomes?

  • Reaction Setup : Incubate ribosomes (e.g., E. coli 30S subunits) with this compound (1–5 mM) in pH 7.4 buffer at 25°C for 30–60 minutes.
  • Reversibility : Cleave cross-links using mild base (e.g., 0.1 M NaOH) to recover RNA and protein components.
  • Detection : Use radiolabeled proteins (e.g., ³⁵S-methionine) to track cross-linked complexes via co-migration on Sepharose 4B columns. Confirm identities with T1 ribonuclease digestion and electrophoresis .

Advanced Research Questions

Q. How can researchers optimize this compound cross-linking efficiency while minimizing non-specific binding?

  • Parameter Tuning : Adjust pH (6.8–7.8), incubation time (10–90 min), and reagent concentration to balance specificity and yield.
  • Control Experiments : Include kethoxal (monofunctional analog) to distinguish specific arginine-guanine cross-links from non-specific interactions.
  • Validation : Use competitive inhibitors (e.g., free arginine or guanosine) to block non-target sites .

Q. How should researchers address contradictory data in this compound cross-linking studies (e.g., inconsistent protein identification)?

  • Source Analysis : Check reagent purity (degraded this compound may form inactive byproducts), ribosome integrity, and buffer composition (e.g., divalent cations affecting RNA structure).
  • Methodological Rigor : Replicate experiments under identical conditions and employ orthogonal techniques (e.g., mass spectrometry) to confirm protein identities.
  • Statistical Evaluation : Apply chi-square tests to assess variability in electrophoresis band intensity or cross-link frequency .

Q. What strategies integrate this compound cross-linking with cryo-EM or X-ray crystallography for ribosomal structural analysis?

  • Hybrid Approach : Use this compound to "freeze" dynamic RNA-protein interactions, enabling cryo-EM to capture transient states.
  • Data Correlation : Map cross-linked residues (identified via electrophoresis) onto high-resolution structures to validate spatial proximity.
  • Limitations : Reversibility of this compound cross-links may complicate long-term structural stabilization .

Methodological Frameworks

Q. What statistical methods validate this compound cross-linking data reproducibility?

  • Intra- and Inter-Assay Variability : Calculate coefficients of variation (CV) for triplicate experiments.
  • False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to electrophoresis or mass spectrometry datasets to minimize false-positive identifications.
  • Power Analysis : Determine sample sizes required to detect ≥20% differences in cross-linking efficiency .

Q. How do this compound’s reactivity and selectivity compare to other cross-linking agents (e.g., formaldehyde or UV-activated probes)?

Parameter This compound Formaldehyde UV Probes
Target SpecificityArginine, guanineLysine, DNANucleotide bases
ReversibilityBase-cleavableIrreversibleIrreversible
Reaction TimeMinutesHoursSeconds (UV-dependent)
Advantages: this compound’s reversibility allows component recovery; Limitations: Narrower target range compared to formaldehyde .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in this compound-based experiments?

  • Protocol Standardization : Document buffer compositions, reagent lots, and incubation conditions (see for IUPAC naming and spectroscopy guidelines).
  • Data Transparency : Share raw electrophoresis gels, chromatography profiles, and statistical code as supplemental materials.
  • Peer Review : Pre-submit methods to platforms like *Protocols.io * for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.